molecular formula C6H6N2O2 B1616518 Picolinohydroxamic acid CAS No. 31888-72-9

Picolinohydroxamic acid

Cat. No.: B1616518
CAS No.: 31888-72-9
M. Wt: 138.12 g/mol
InChI Key: AWJLBFXUZYCIIH-UHFFFAOYSA-N
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Description

Picolinohydroxamic acid, with the CAS number 31888-72-9 and a molecular formula of C6H6N2O2, is a specialist hydroxamic acid compound of significant interest in chemical and pharmaceutical research . As a member of the hydroxamic acid family, it functions as a potent bidentate metal chelator. The molecule coordinates with various biologically relevant metal ions, including Fe(III), Zn(II), and Cu(II), through its characteristic -C(=O)-N(OH)- functional group, which makes it a valuable scaffold for studying metalloenzymes . Its strong chelating properties underpin its primary research applications. This compound is utilized in the study of histone deacetylases (HDACs), a class of zinc-dependent enzymes that are promising targets in oncology . Researchers also explore its potential as an inhibitor for other metal-dependent enzymes, such as matrix metalloproteinases (MMPs) and urease . Beyond biomedical research, this chelation ability is harnessed in industrial processes, such as the flotation and concentration of rare earth minerals from ores . Researchers should note that hydroxamic acids are known to undergo metabolic conversion to their corresponding carboxylic acid. A 2025 study indicates that this conversion can be mediated primarily by cytochrome P450 enzymes through oxidative cleavage, in addition to the traditionally understood hydrolytic pathway . This product, this compound, is intended For Research Use Only and is not for diagnostic or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-hydroxypyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c9-6(8-10)5-3-1-2-4-7-5/h1-4,10H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJLBFXUZYCIIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10185736
Record name Picolinohydroxamic acid
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Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

31888-72-9
Record name Picolinohydroxamic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Picolinohydroxamic acid
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Record name Picolinohydroxamic acid
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Synthetic Methodologies and Derivatization Strategies for Picolinohydroxamic Acid

Established Synthetic Pathways to Picolinohydroxamic Acid

The synthesis of this compound is typically achieved through the conversion of picolinic acid or its ester derivatives. The common starting materials are readily available or can be prepared through well-known chemical transformations.

One of the most direct methods involves the reaction of a picolinic acid ester, such as methyl picolinate (B1231196) or ethyl picolinate, with hydroxylamine (B1172632). nih.gov This reaction is generally conducted in the presence of a strong base, like potassium hydroxide (B78521) or sodium methoxide, which generates the more nucleophilic hydroxylamine free base from its hydrochloride salt. nih.gov

The precursor, picolinic acid, can be synthesized on an industrial scale via the ammoxidation of 2-picoline, followed by the hydrolysis of the resulting 2-cyanopyridine. wikipedia.org In a laboratory setting, picolinic acid can be prepared by the oxidation of 2-methylpyridine (B31789) using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). wikipedia.org Another laboratory-scale synthesis of picolinic acid starts from 2-cyanopyridine, which is hydrolyzed under basic conditions (e.g., sodium hydroxide), followed by acidification. chemicalbook.com

The picolinic acid esters are commonly prepared through Fischer esterification of picolinic acid with the corresponding alcohol (methanol or ethanol) under acidic catalysis, typically using concentrated sulfuric acid. chemicalbook.com

The table below summarizes the common synthetic pathways to this compound and its immediate precursors.

Table 1: Established Synthetic Pathways for this compound and Precursors

Product Starting Material(s) Key Reagents/Conditions Yield (%) Reference(s)
This compound Ethyl Picolinate Hydroxylamine hydrochloride, KOH, Methanol ~83%
This compound Methyl Picolinate Hydroxylamine hydrochloride, Base (e.g., NaOMe) ~70%
This compound 2-Picolinic Acid Activating agent (e.g., EDC, HOBt), Hydroxylamine ~75%
Ethyl Picolinate 2-Picolinic Acid Ethanol, Sulfuric Acid, Reflux 85% chemicalbook.com
2-Picolinic Acid 2-Cyanopyridine Sodium Hydroxide, Water, Reflux; then Hydrochloric Acid 89.6% chemicalbook.com
2-Picolinic Acid 2-Picoline Ammoxidation (commercial); or KMnO₄ (lab) Not specified wikipedia.org

Design and Synthesis of this compound Derivatives

The chemical scaffold of this compound is a cornerstone in the design of targeted therapeutics, most notably as inhibitors of zinc-dependent enzymes like histone deacetylases (HDACs). ontosight.airsc.org HDAC inhibitors are a recognized class of anti-cancer agents, and the hydroxamic acid group is a highly effective zinc-binding group. nih.gov The design of this compound derivatives often follows a pharmacophore model for a specific target class. For HDAC inhibitors, this typically consists of three parts: a "cap" group that interacts with the surface of the enzyme, a "linker" region, and the zinc-binding group, which is the hydroxamic acid. nih.gov

The synthesis of these derivatives involves modifying the this compound scaffold, primarily by introducing substituents onto the pyridine (B92270) ring, which acts as the cap group. For instance, new picolinic acid derivatives have been designed and synthesized to exhibit anticancer activity. pensoft.net The general approach often starts with a functionalized picolinic acid, which is then converted to the corresponding hydroxamic acid in the final step.

The synthesis of derivatives can be complex, sometimes requiring multi-step procedures to build the desired molecular architecture before the final conversion to the hydroxamic acid. pensoft.netumsl.edu For example, Sonogashira coupling reactions have been used to attach aryl or heteroaryl groups to a halogenated picolinic acid precursor, thereby creating diverse cap groups before forming the hydroxamic acid. umsl.edu The development of novel catalysts, such as specific metal-organic frameworks (MOFs), is also being explored to facilitate the synthesis of picolinic acid derivatives under mild conditions. nih.govrsc.org

Strategies for Chemical Modification and Scaffold Diversification for Enhanced Biological Activity

To improve the potency, selectivity, and pharmacokinetic properties of this compound-based compounds, various strategies for chemical modification and scaffold diversification are employed. These strategies are often guided by structure-activity relationship (SAR) studies, which systematically investigate how changes in molecular structure affect biological activity. nih.govrsc.org

A primary strategy involves the substitution of the pyridine ring at various positions (3, 4, 5, and 6-positions). Introducing different functional groups can modulate the electronic properties, lipophilicity, and steric profile of the molecule, leading to improved interactions with the target enzyme. nih.gov For example, in a series of picolinamide (B142947) inhibitors, optimization of substituents on the pyridine ring led to a highly potent and selective compound. nih.gov

Another key strategy is the modification of the linker region in derivatives designed based on the cap-linker-ZBG model. Altering the length, rigidity, and composition of the linker can optimize the positioning of the cap group and the zinc-binding hydroxamic acid within the enzyme's active site.

More advanced strategies for scaffold diversification include:

Diversity-Oriented Synthesis (DOS): This approach aims to create structurally diverse collections of molecules from a common starting material, enabling the exploration of a wider chemical space to identify novel bioactive compounds. nih.gov

Drug Hybridization: This involves covalently linking the this compound scaffold to another known pharmacophore to create a hybrid molecule with potentially dual or synergistic biological activities. mdpi.com

Computational Guidance: Molecular docking studies are frequently used to predict the binding modes of designed derivatives within the target's active site. rsc.orgpensoft.net This allows for a more rational design of modifications aimed at enhancing binding affinity and, consequently, biological activity.

The table below outlines some of these diversification strategies and their intended impact on the biological activity of this compound derivatives.

Table 2: Strategies for Scaffold Modification and Diversification

Modification Strategy Structural Target Rationale/Goal Example Biological Target Reference(s)
Ring Substitution Pyridine Ring Modulate electronics, lipophilicity, and steric interactions; improve target binding and selectivity. 11β-HSD1, HDACs nih.gov
Linker Modification Linker between pyridine and other moieties Optimize orientation and distance of functional groups within the enzyme active site. HDACs nih.gov
Scaffold Hopping/Hybridization Entire Scaffold Combine pharmacophores to achieve dual action or synergistic effects; discover novel activities. Various (e.g., Cancer) mdpi.com
Diversity-Oriented Synthesis (DOS) Core Scaffold Generate a library of structurally diverse compounds to explore new chemical space and identify new leads. Various nih.gov
Computationally-Guided Design Specific atoms/groups Rational design of modifications to enhance binding affinity and potency based on predicted interactions. HDACs, EGFR Kinase rsc.orgpensoft.net

Coordination Chemistry and Metal Chelation by Picolinohydroxamic Acid

Principles of Metal Ion Interaction with Picolinohydroxamic Acid

The interaction between this compound and metal ions is governed by the principles of coordination chemistry, where the this compound acts as a ligand. A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. researchgate.net The stability and structure of these complexes are influenced by factors such as the charge and size of the metal ion, and the nature of the ligand itself. gcnayanangal.com

Ligand Field Theory Applications in this compound Complexes

Ligand Field Theory (LFT) is instrumental in explaining the electronic structure and magnetic properties of this compound-metal complexes. LFT describes the interaction between the metal's d-orbitals and the ligands as a combination of electrostatic and covalent bonding. This interaction leads to the splitting of the d-orbitals into different energy levels.

In a study of lanthanide complexes with this compound, specifically the highly symmetric LnZn₁₆(picHA)₁₆ series (where Ln = Tb, Dy, Ho, Er, Yb and picHA = this compound), ab initio ligand field theory (AILFT) was used to deduce the crystal field parameters (CFPs). osti.govumich.edu These parameters, which quantify the splitting of the d-orbitals, were found to be transferable from one lanthanide derivative to another within the series. osti.govresearchgate.net The study also revealed that the sign of the second-order parameter, B₀², differs between the this compound series and another series of complexes, reflecting the different coordination environments. osti.govresearchgate.net Furthermore, the magnitude of the CFPs was observed to decrease along the lanthanide series, a phenomenon attributed to covalent effects. osti.govumich.edu

The strength of the ligand field created by this compound influences the spectroscopic and magnetic properties of the resulting complexes. researchgate.net Picolinate (B1231196), a related ligand, is considered high in the spectrochemical series, indicating it is a strong-field ligand that causes a large splitting of the d-orbitals. odinity.com This has implications for the stability and geometry of the complexes formed. odinity.com

Thermodynamic and Kinetic Aspects of Metal Binding

The binding of metal ions to this compound can be characterized by thermodynamic and kinetic parameters. Thermodynamics provides information about the stability of the metal-ligand complex at equilibrium, often expressed by the stability constant (or formation constant), while kinetics describes the speed at which the complex forms. gcnayanangal.com

The stability of metal complexes is influenced by several factors, including the charge and size of the central metal ion. gcnayanangal.com Generally, for a given ligand, the stability of the complex increases as the charge on the metal ion increases and its ionic radius decreases. gcnayanangal.com The chelate effect also plays a significant role; multidentate ligands like this compound form more stable complexes than monodentate ligands. gcnayanangal.com

Studies on the binding of various metal ions to different materials have shown that thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can reveal the nature of the interaction. nih.govthescipub.com For example, a positive enthalpy change suggests an endothermic process, while a negative Gibbs free energy change indicates a spontaneous reaction. pjoes.com The pH of the solution is also a critical factor influencing the binding capacity, as it affects the surface charge of the ligand and the speciation of the metal ion. nih.govthescipub.com While specific thermodynamic and kinetic data for this compound were not found in the provided search results, the principles governing metal-ligand interactions are well-established. gcnayanangal.commdpi.com

Structural Characterization of this compound Metal Complexes

The three-dimensional arrangement of atoms in this compound-metal complexes is crucial for understanding their properties and potential applications. Various techniques are employed to elucidate these structures.

Spectroscopic Investigations of Coordination Compounds

Spectroscopic methods are powerful tools for characterizing the coordination environment of metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups involved in coordination. orientjchem.orgnih.gov When this compound binds to a metal ion, shifts in the vibrational frequencies of its functional groups, such as the C=O and N-O stretches, can be observed, confirming coordination. orientjchem.orgcu.edu.eg The appearance of new bands in the far-IR region can be attributed to the formation of metal-ligand (M-O and M-N) bonds. nih.govcu.edu.eg

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the metal complex. mdpi.com The spectra of this compound complexes typically show intraligand π-π* transitions and ligand-to-metal charge transfer (LMCT) bands. mdpi.com The d-d transitions of the metal ion, which are influenced by the ligand field, can also be observed and are indicative of the coordination geometry. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy can provide detailed information about the structure in solution. cu.edu.eg Changes in the chemical shifts of the protons on the this compound ligand upon coordination can help to identify the binding sites. cu.edu.eg

Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II), ESR spectroscopy can provide information about the electronic environment of the metal ion and the nature of the metal-ligand bonding. researchgate.net

A study on metal(II) perchlorate (B79767) complexes with the related picolinic acid ligand used FT-IR and UV-Visible spectroscopy to confirm that the ligand coordinates through the carbonyl oxygen and pyridine (B92270) nitrogen, resulting in an octahedral geometry. orientjchem.org

Crystallographic Analysis and Geometrical Considerations

For instance, a study on lanthanide complexes with this compound, LnZn₁₆(picHA)₁₆, revealed a compressed coordination sphere of eight oxygen atoms around the lanthanide ion. osti.govresearchgate.net In contrast, complexes of the related picolinic acid with mercury(II) showed different coordination environments depending on the solvent used, forming either a one-dimensional coordination polymer or a mononuclear complex with a distorted square-pyramidal geometry. nih.gov The study of coordination complexes of main group metals with amino acid ligands has also highlighted the importance of X-ray crystallography in understanding their structures. sioc-journal.cn

Role in Metal Ion Homeostasis and Chelation Therapy Research

The ability of this compound to bind metal ions has led to its investigation in the context of biological systems, particularly in relation to metal ion homeostasis and chelation therapy.

Metal ions are essential for numerous biological processes, but their concentrations must be tightly regulated to prevent toxicity. mpg.defrontiersin.orgnih.gov This balance is known as metal ion homeostasis. mpg.defrontiersin.orgnih.gov Disruptions in metal homeostasis are implicated in various diseases. nih.gov Chelating agents can be used to bind excess or toxic metal ions, facilitating their removal from the body. shivajichk.ac.innih.gov This is the principle behind chelation therapy. nih.govmayoclinic.org

This compound and its derivatives are of interest in chelation therapy research due to their strong affinity for certain metal ions. nih.gov For example, chelation therapy using agents like EDTA has been studied for lead poisoning and, more controversially, for heart disease. nih.govmayoclinic.orgebsco.comnaturemedclinic.comnih.gov The rationale is that the chelating agent will bind to the target metal ion, forming a stable, water-soluble complex that can be excreted from the body. shivajichk.ac.in

The structural and electronic characteristics of picolinic acid derivatives, including this compound, make them versatile for forming stable complexes with various metal ions, which is a desirable feature for potential therapeutic applications. nih.gov Research in this area often involves synthesizing and characterizing new metal complexes to evaluate their potential as therapeutic agents. jchemrev.com For instance, copper complexes have been investigated as potential anticancer drugs due to their ability to interfere with copper homeostasis in tumor cells. jchemrev.com

Mechanisms of Iron Overload Modulation by this compound

Iron overload disorders, such as hemochromatosis, result from the excessive accumulation of iron in the body, which can lead to significant organ damage. nih.gov The toxicity is primarily driven by the ability of unbound iron to catalyze the formation of highly reactive free radicals through the Fenton reaction, leading to oxidative stress and damage to lipids, proteins, and nucleic acids. mdpi.comnih.gov this compound has been investigated as a therapeutic agent for managing such conditions due to its potent iron-chelating properties. ontosight.ai

The primary mechanism by which this compound modulates iron overload is through chelation, a process where the molecule binds tightly to iron ions, forming a stable, water-soluble complex that can be excreted from the body. wikipedia.org The chemical structure of this compound features a hydroxamic acid moiety (-CONHOH) attached to a pyridine ring. ontosight.ai The hydroxamic acid group acts as a powerful bidentate ligand, meaning it uses two atoms—in this case, the oxygen atoms of the carbonyl and hydroxyl groups—to bind to a single metal ion. researchgate.net This bidentate chelation is particularly effective for hard metal ions like ferric iron (Fe³⁺), the form in which iron is stored and transported in the body. nih.gov

By sequestering free iron, this compound renders it biochemically inert, preventing its participation in deleterious oxidative reactions. mdpi.com The function of this compound is analogous to that of siderophores, which are small, high-affinity iron-chelating compounds secreted by microorganisms to transport iron. nih.govnih.gov Research into compounds like this compound is driven by their potential to act as "siderophore-like" growth factors that can bind and solubilize Fe³⁺. nih.gov This chelation not only mitigates iron toxicity but also facilitates its removal, a cornerstone of chelation therapy for iron overload. wikipedia.org The regulation of iron in the body is a complex process involving the protein hepcidin, which controls iron absorption and release from cells; iron overload conditions often involve dysregulation of this pathway. mdpi.comemjreviews.com Chelators like this compound offer a direct method to remove excess iron that bypasses these compromised biological systems.

Table 1: Research Findings on Iron Chelation by this compound

FeatureDescriptionResearch Context
Chelating Group Hydroxamic acid (-CONHOH)The hydroxamic acid functional group is a well-established metal-binding group, known for its strong affinity for metal ions like Fe³⁺. researchgate.netnih.gov
Binding Mode Bidentate ChelationThe carbonyl and hydroxyl oxygens of the hydroxamic acid moiety form a stable five-membered ring with the iron ion. researchgate.net
Mechanism of Action Siderophore AnalogueActs similarly to natural siderophores by binding strongly to iron, facilitating its solubilization and transport for excretion. nih.govnih.gov
Primary Target Ferric Iron (Fe³⁺)Effectively sequesters the Fe³⁺ ion, which is the primary form involved in iron overload pathology. nih.govnih.gov
Therapeutic Effect Inhibition of Oxidative StressBy binding free iron, it prevents the catalysis of the Fenton reaction, thereby reducing the generation of toxic reactive oxygen species. mdpi.comnih.gov

Exploration of Other Biologically Relevant Metal Ions in Chelation

The chelating ability of this compound is not limited to iron. Its hydroxamic acid group and pyridine ring nitrogen can coordinate with a variety of other biologically significant metal ions. ontosight.ai This property has led to its exploration in diverse fields, from the development of metalloenzyme inhibitors to the synthesis of novel magnetic materials. nih.govresearchgate.net Metalloenzymes, which constitute approximately one-third of all proteins, depend on metal ions for their catalytic function, making them attractive targets for inhibitor drugs that incorporate metal-binding groups like this compound. nih.govescholarship.org

Research has demonstrated the coordination of this compound and its derivatives with several d-block and f-block metal ions.

Zinc (Zn²⁺): As a key component in many metalloenzymes, such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), zinc is a frequent target for inhibitors. ontosight.ainih.gov this compound's structure allows it to bind the zinc ion in the active site of these enzymes, blocking their pathological activity. ontosight.ainih.gov

Copper (Cu²⁺), Nickel (Ni²⁺), and Cobalt (Co²⁺): The stability of complexes formed between ligands and transition metal ions often follows the Irving-Williams order (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺). asianpubs.org Studies using pH-metric titration have been employed to determine the stability constants for this compound complexes with Co(II), Ni(II), and Cu(II), confirming the formation of stable complexes. jocpr.com

Lanthanides (Ln³⁺): this compound has been used as a ligand in the synthesis of complex lanthanide-containing structures. researchgate.netresearchgate.net For instance, it is a component in highly symmetric complexes with lanthanides like Terbium (Tb), Dysprosium (Dy), Holmium (Ho), Erbium (Er), and Ytterbium (Yb), where it contributes to a coordination sphere of eight oxygen atoms. researchgate.netacs.orgumich.edu These compounds are of interest for their unique magnetic properties. researchgate.net

Other Metals: The broader class of hydroxamic acids is known to chelate a wide range of metal ions, and their application in binding other biologically relevant ions continues to be an active area of research. researchgate.net The ability of amino acids and other organic acids to chelate metals is fundamental to managing metal homeostasis and toxicity in biological systems. nih.gov

The stability of the resulting metal complex is a crucial factor in these applications, often quantified by the stability constant (log K). jocpr.comscispace.com This value indicates the strength of the interaction between the ligand and the metal ion. scispace.com

Table 2: Chelation of Biologically Relevant Metal Ions by this compound

Metal IonResearch ContextCoordination Details
Zinc (Zn²⁺) Inhibition of metalloenzymes (HDACs, MMPs)Binds to the catalytic Zn²⁺ ion in the enzyme's active site, inhibiting its function. ontosight.ainih.gov
Copper (Cu²⁺) Coordination chemistry studiesForms stable complexes; stability constants have been determined via pH-metric titration. jocpr.com
Nickel (Ni²⁺) Coordination chemistry studiesForms stable stepwise complexes with the ligand. jocpr.com A coordination polymer with Ni(II) and Dy(III) has been synthesized. acs.org
Cobalt (Co²⁺) Coordination chemistry studiesShows formation of stable complexes, with a high ratio between the first and second stability constants (log K₁/log K₂), indicating stable stepwise formation. jocpr.com
Lanthanides (e.g., Tb³⁺, Dy³⁺) Synthesis of magnetic materialsForms part of a highly symmetric coordination sphere with eight oxygen atoms. researchgate.netresearchgate.netacs.org

An article focusing solely on the enzyme inhibition mechanisms of the chemical compound “this compound” cannot be generated as requested.

Extensive searches for scholarly and scientific data specific to this compound's role as an inhibitor of Matrix Metalloproteinases (MMPs) and Histone Deacetylases (HDACs) did not yield the specific information required to populate the detailed outline provided.

The available research mentions this compound primarily in the context of its use as a chelating agent in structural studies of various metal complexes, including some involving metalloproteins like MMP-12. However, these studies focus on spectroscopic and magnetic properties rather than the kinetics, molecular interactions, and selectivity profiles of enzyme inhibition.

There is a lack of specific published data concerning:

Molecular interactions of this compound within the active sites of MMPs.

The specificity and selectivity profile of this compound in metalloenzyme inhibition.

Catalytic site interactions and molecular recognition between this compound and HDACs.

The specific impact of this compound on epigenetic regulation in disease models.

The inhibitory activity of this compound analogs on other metalloenzymes.

While general information exists for the broader class of "hydroxamic acids" as inhibitors of these enzymes, the strict instruction to focus solely on this compound prevents the use of such generalized data. To generate the requested article would require making unsubstantiated extrapolations, which would not meet the required standards of scientific accuracy. Therefore, a thorough and scientifically accurate article adhering strictly to the provided outline for this compound cannot be constructed from the available information.

Enzyme Inhibition Mechanisms of Picolinohydroxamic Acid

Inhibition of Other Metalloenzymes by Picolinohydroxamic Acid Analogs

Carbonic Anhydrases

This compound functions as an inhibitor of carbonic anhydrases (CAs), a group of zinc-containing metalloenzymes that are crucial for catalyzing the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate and protons. mdpi.com The primary mechanism of inhibition involves the hydroxamic acid group of the molecule binding directly to the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase enzyme. nih.gov This interaction is a hallmark of many carbonic anhydrase inhibitors. mdpi.com

The binding of this compound to the zinc ion displaces the zinc-coordinated water molecule (or hydroxide (B78521) ion), which is a key step in the enzyme's catalytic cycle. nih.gov By preventing the nucleophilic attack of the zinc-bound hydroxide on a CO₂ molecule, the entire catalytic process is halted. nih.gov The inhibition of CAs can lead to various physiological effects, as these enzymes are involved in processes such as pH regulation and fluid secretion. mdpi.compatsnap.com For example, inhibiting CAs in the eye can reduce the production of aqueous humor, which is a therapeutic strategy for glaucoma. youtube.com Different isoforms of carbonic anhydrase exist, and inhibitors can show varying degrees of selectivity and potency towards them. mdpi.com For instance, the CA IX isoform is highly overexpressed in hypoxic tumors, making it a target for anticancer therapies. nih.gov

Carbonic Anhydrase IsoformTypical Inhibition Constant (Kᵢ) Range for Hydroxamic AcidsPhysiological Role/Therapeutic Target
CA IMicromolar (μM)Widespread cytosolic isoform
CA IINanomolar (nM) to Micromolar (μM)Glaucoma, widespread cytosolic isoform
CA IXNanomolar (nM)Hypoxic tumors (anticancer target)
CA XIINanomolar (nM)Glaucoma, some cancers

Bacterial Zinc Metalloenzymes (e.g., LpxC)

This compound is a potent inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential zinc-dependent metalloenzyme found in Gram-negative bacteria. nih.govnih.gov This enzyme catalyzes the second and committed step in the biosynthetic pathway of Lipid A, a critical component of the lipopolysaccharide (LPS) that makes up the outer membrane of these bacteria. nih.govnih.gov The inhibition of LpxC is a promising strategy for developing new antibiotics against multidrug-resistant Gram-negative pathogens. nih.govmdpi.com

The inhibitory action of this compound on LpxC is achieved through the chelation of the catalytic zinc ion in the enzyme's active site by its hydroxamate group. nih.govnih.govduke.edu This strong interaction blocks the natural substrate from binding, thereby halting the production of Lipid A. unipi.it Without Lipid A, the integrity of the bacterial outer membrane is compromised, ultimately leading to cell death. unipi.it LpxC is an attractive antibacterial target because it is conserved across most Gram-negative bacteria and has no homologous counterpart in mammalian cells, which suggests a lower potential for off-target toxicity. unipi.it

LpxC Enzyme SourceInhibitorInhibitory Activity (IC₅₀ / Kᵢ)
Escherichia coliThis compound derivativesNanomolar (nM) to Micromolar (μM) range
Pseudomonas aeruginosaThis compound derivativesNanomolar (nM) to Micromolar (μM) range
Aquifex aeolicusCHIR-090 (a hydroxamate-containing inhibitor)Sub-nanomolar (nM) affinity

Reactivation of Organophosphorus-Inhibited Enzymes

This compound belongs to a class of compounds known as hydroxamic acids, which have been studied for their ability to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphorus (OP) compounds. nih.gov Organophosphorus agents, such as certain nerve agents and pesticides, exert their toxicity by covalently binding to a serine residue in the active site of AChE, leading to its "irreversible" inhibition. researchgate.netnih.gov This inactivation of AChE causes an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis. researchgate.net

The reactivation mechanism involves the nucleophilic hydroxamate group of this compound attacking the phosphorus atom of the OP-AChE conjugate. nih.gov This process displaces the organophosphorus group from the serine residue, regenerating the free, functional enzyme. mahidol.ac.th The effectiveness of reactivation can vary significantly depending on the specific chemical structure of both the organophosphorus inhibitor and the reactivator. researchgate.net Over time, the inhibited enzyme can undergo a process called "aging," where a dealkylation event occurs, rendering the enzyme resistant to reactivation by oximes or hydroxamic acids. mdpi.commdpi.com

Organophosphorus AgentInhibited EnzymeReactivator ClassGeneral Reactivation Outcome
Sarin, Cyclosarin, VXAcetylcholinesterase (AChE)Hydroxamic acids / OximesVariable, dependent on reactivator structure
Paraoxon, MalaoxonAcetylcholinesterase (AChE)Hydroxamic acids / OximesVariable, subject to aging process
Various PesticidesButyrylcholinesterase (BChE)Hydroxamic acids / OximesCan create a pseudo-catalytic scavenger

Biological Activities and Therapeutic Potential of Picolinohydroxamic Acid

Anticancer Research and Cytotoxic Effects

The exploration of picolinohydroxamic acid and its chemical relatives in oncology has revealed potential mechanisms for combating cancer, including the induction of programmed cell death and the selective targeting of malignant cells.

Induction of Apoptosis (e.g., Endoplasmic Reticulum Stress-Mediated)

A derivative of the closely related picolinic acid has been found to trigger apoptosis in human non-small cell lung cancer cells (A549) by inducing stress in the endoplasmic reticulum (ER). nih.gov This process initiates a cascade of events leading to cell death, notably through the activation of caspase-4, an enzyme associated with ER stress-induced apoptosis. nih.gov The activation of caspase-9 and caspase-3 follows, which are critical for the execution of the apoptotic process. nih.gov This apoptotic pathway is distinct in that it does not rely on the mitochondrial release of cytochrome c, a common feature of other apoptotic mechanisms. nih.gov Instead, it enhances the release of another mitochondrial protein, Smac/DIABLO, which helps to disable proteins that inhibit apoptosis. nih.gov A key indicator of ER stress, the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), was also observed, confirming the involvement of this cellular organelle. nih.gov

Cell Cycle Modulation and Proliferation Inhibition

While specific studies on this compound's direct impact on the cell cycle are not extensively documented, the broader class of hydroxamic acids is known to interfere with cell cycle progression. For example, other hydroxamic acids have been shown to inhibit the proliferation of cancer cells by causing cell cycle arrest. This is often achieved by altering the levels of key regulatory proteins such as cyclins and cyclin-dependent kinase inhibitors.

Tumor Growth Inhibition in Preclinical Models

There is limited direct evidence from preclinical studies on the ability of this compound to inhibit tumor growth in vivo. However, research on other compounds within the hydroxamic acid class, such as belinostat (B1667918), has shown promise. In preclinical models of prostate cancer, belinostat demonstrated the ability to inhibit tumor growth. nih.gov These findings suggest that this compound may possess similar in vivo anti-tumor properties, though further specific research is required.

Cancer Cell Line Specificity and Selectivity Studies

A notable characteristic of a studied picolinic acid derivative is its selective cytotoxic effect on cancer cells. This compound was found to be effective against the A549 human lung cancer cell line, with a 50% growth inhibition (GI50) at a concentration of 99.93 µM after 48 hours. nih.gov In contrast, it showed no significant cytotoxic effects on the MCF-7 breast cancer cell line or on non-cancerous cells, such as the MCF10A mammary cell line and white blood cells. nih.gov This selectivity is a highly desirable trait for potential anticancer drugs, as it indicates a reduced risk of damage to healthy tissues.

Cell LineCell TypeGI50 (µM)Treatment Duration (hours)Cytotoxicity Observed
A549Human Lung Carcinoma99.9348Yes
MCF-7Human Breast AdenocarcinomaNot Reported72No (maximum 42% growth inhibition at 50 µg/mL)
MCF10ANon-tumorigenic Mammary EpithelialNot Reported72No
WBCWhite Blood CellsNot Reported72No

Antimicrobial and Anti-infective Research

The antimicrobial potential of compounds related to this compound has been an area of scientific inquiry, with a particular focus on challenging bacterial pathogens.

Antibacterial Activities (e.g., against Mycobacterium avium complex, Gram-positive and Gram-negative bacteria)

Picolinic acid, a related compound, has demonstrated antimicrobial activity against the Mycobacterium avium complex (MAC), a group of bacteria that can cause serious infections, particularly in individuals with compromised immune systems. This activity is thought to stem from its ability to chelate metal ions, a function that was also observed with other chelating agents like ethylenediamine (B42938) tetraacetic acid (EDTA).

Moreover, picolinic acid has been found to work synergistically with existing antimicrobial drugs. Its combination with clarithromycin (B1669154) and rifampicin, or with certain fluoroquinolones such as levofloxacin, sitafloxacin, and gatifloxacin, enhanced their effectiveness against MAC both outside and inside host cells.

Currently, there is a lack of specific data on the direct antibacterial activity of this compound against a wide range of Gram-positive and Gram-negative bacteria. Further research is needed to determine its spectrum of activity and potential as a broad-spectrum antibacterial agent.

Antifungal Activities

The hydroxamic acid moiety is a well-established pharmacophore that exhibits significant antifungal properties. guidetomalariapharmacology.org Compounds containing this functional group have been investigated for their ability to inhibit the growth of a range of pathogenic fungi. The primary mechanism underlying this activity is believed to be the inhibition of essential metalloenzymes within the fungal cells. scispace.com

Research on related compounds, such as picolinamide (B142947) derivatives, has demonstrated dose-dependent antifungal activity against various soil-borne fungi. For instance, certain chloro-substituted picolinamides have shown significant efficacy against Rhizoctonia solani and Alternaria alternata. nih.gov Similarly, other hydroxamic acid derivatives have been effective against human pathogens like Candida albicans and Aspergillus fumigatus. researchgate.net The antifungal action often increases when these compounds form complexes with metal ions, such as copper(II). researchgate.net

The effectiveness of antifungal agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. nih.gov While specific MIC values for this compound are not extensively detailed in the available literature, the data from analogous compounds suggest potential efficacy.

Structure Activity Relationship Sar Studies and Molecular Design of Picolinohydroxamic Acid Derivatives

Correlation between Molecular Structure and Biological Activity Profiles

The biological activity of picolinohydroxamic acid derivatives is intrinsically linked to their chemical structure. The core scaffold consists of a pyridine (B92270) ring linked to a hydroxamic acid moiety. Both components play critical roles in the molecule's interaction with biological targets, particularly metalloenzymes, where the hydroxamic acid group acts as a key metal-chelating pharmacophore.

Key structural features that influence biological activity include:

The Hydroxamic Acid Moiety: The -CONHOH group is a powerful bidentate chelator of metal ions, such as Zn²⁺, found in the active sites of many metalloenzymes. Its efficacy is dependent on its acidity and spatial orientation, which can be modulated by the adjacent pyridine ring.

Linker Modifications: The nature of the chemical linker connecting the pyridine ring to other functional groups can also alter the biological profile. Variations in linker length, rigidity, and polarity can optimize the orientation of the molecule within the target's binding pocket.

Investigations into related compounds, such as benzamide (B126) and picolinamide (B142947) derivatives, have shown that the relative position of side chains markedly influences inhibitory activity and selectivity against enzymes like acetylcholinesterase (AChE). nih.govresearchgate.net For example, certain picolinamide derivatives demonstrated stronger bioactivity than their benzamide counterparts, highlighting the importance of the pyridine nitrogen. nih.govresearchgate.net

Table 1: Hypothetical Structure-Activity Relationship for this compound Derivatives

Modification Structural Change Predicted Impact on Activity
Pyridine Ring Substitution Addition of electron-withdrawing groups May enhance the acidity of the hydroxamic acid, improving metal chelation.
Pyridine Ring Substitution Introduction of bulky groups Could provide steric hindrance to improve selectivity or, conversely, prevent binding.
Hydroxamic Acid Moiety N-methylation May alter the chelation geometry and hydrogen bonding capabilities.

Rational Design Principles for Optimized this compound Analogs

Rational drug design aims to create new molecules with improved therapeutic properties based on a known biological target. For this compound analogs, this involves a multidisciplinary approach that combines computational modeling with synthetic chemistry. nih.govmdpi.com

The primary goals for optimization typically include:

Enhanced Potency: Increasing the inhibitory activity of the molecule, often by maximizing favorable interactions with the target's active site.

Improved Selectivity: Designing analogs that preferentially bind to the target enzyme over other related enzymes to minimize off-target effects.

Favorable Pharmacokinetic Properties: Modifying the structure to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

Computer-aided drug design (CADD) is a cornerstone of this process. mdpi.com By using the three-dimensional structure of the target enzyme, researchers can design this compound analogs that fit precisely into the active site, forming strong and specific interactions. This structure-based design approach was successfully used to develop novel quinazolinone-pyrrolodihydropyrrolone analogs as dual-target inhibitors. nih.gov Similarly, synthesizing a series of analogs with systematic modifications allows for the construction of SAR models that guide further optimization. nih.gov

Application of Bioisosteric Replacement Strategies in Metalloenzyme Inhibitor Design

Bioisosteric replacement is a key strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties. drughunter.com This technique is particularly valuable in the design of metalloenzyme inhibitors to fine-tune properties like acidity, lipophilicity, and metabolic stability while retaining the crucial metal-binding ability. nih.govnih.gov

In the context of this compound, both the pyridine ring and the hydroxamic acid group can be subjects of bioisosteric replacement. The hydroxamic acid is a classic metal-binding pharmacophore (MBP), but its direct replacement with bioisosteres (creating metal-binding isosteres or MBIs) can expand chemical diversity and overcome pharmacokinetic liabilities. nih.govescholarship.org

Studies on picolinic acid, a close structural relative, have demonstrated that replacing the carboxylic acid with various isosteres can modulate physicochemical properties (e.g., pKa, LogP) while retaining metal-coordinating and enzyme-inhibiting activities. nih.govnih.gov This approach provides a route to improve the "drug-likeness" of metalloenzyme inhibitors. nih.govnih.gov

Table 2: Bioisosteric Replacements for the Picolinic Acid Metal-Binding Group

Original Group Bioisosteric Replacement (MBI) Key Properties Modulated Reference
Carboxylic Acid 8-hydroxyquinoline Potency, Selectivity, Physicochemical Properties escholarship.org
Carboxylic Acid Thioamides, Thioureas, Thiocarbamates Potency, Addressing Thiol-based Challenges escholarship.org
Carboxylic Acid Various Heterocyclic Isosteres pKa, LogP, Drug-likeness nih.govnih.gov

These studies show that isostere replacement is an effective method for creating new chemical space for metalloenzyme inhibitors. nih.gov The resulting analogs generally maintain their ability to coordinate with the metal ion in the enzyme's active site. nih.gov

Pharmacophore Modeling for Targeted Efficacy

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model represents the key interaction points, such as hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and metal-chelating centers. nih.govnih.gov

This technique can be approached in two ways:

Ligand-Based Modeling: When the 3D structure of the target is unknown, a pharmacophore model can be derived by superimposing a set of known active molecules and extracting their common chemical features. nih.govimtm.cz This requires that the known active compounds all bind to the same site in a similar manner. nih.gov

Structure-Based Modeling: If the 3D structure of the biological target is available (e.g., from X-ray crystallography), a pharmacophore model can be generated by analyzing the key interactions between the target and a bound ligand. nih.govnih.gov This approach can be more accurate as it is based on direct structural information.

For this compound derivatives, a pharmacophore model would typically include:

A metal-chelating feature representing the hydroxamic acid group.

An aromatic ring feature for the pyridine core.

Potentially one or more hydrogen bond acceptor/donor sites depending on the substitution pattern.

Once developed, this model serves as a 3D query for virtual screening of large compound databases to identify new molecules that match the pharmacophore and are therefore likely to be active. nih.gov This accelerates the discovery of novel and potent this compound analogs with targeted efficacy.

Computational and Theoretical Chemistry Studies of Picolinohydroxamic Acid

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and a protein receptor, providing insights into the binding mode and affinity. For picolinohydroxamic acid, a hydroxamic acid derivative, molecular docking studies can elucidate its potential interactions with various protein targets. Hydroxamic acids are known inhibitors of several enzymes, including histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and urease.

Docking studies of hydroxamic acid derivatives with HDACs have revealed that the hydroxamic acid moiety typically chelates the zinc ion in the active site. The carbonyl and hydroxyl oxygens of the hydroxamic acid group form coordinate bonds with the Zn(II) ion, a crucial interaction for inhibitory activity. The picolinoyl group of this compound can further interact with amino acid residues in the binding pocket through hydrogen bonding and hydrophobic interactions, contributing to the binding affinity and selectivity.

Similarly, in studies with MMPs, the zinc-binding group of hydroxamic acids is essential for their inhibitory effect. Molecular docking simulations can predict how the this compound molecule fits into the S1' specificity pocket of MMPs and interacts with the catalytic zinc ion.

In the case of urease, another metalloenzyme containing a di-nickel center in its active site, hydroxamic acids have shown potent inhibitory activity. Molecular docking can be employed to model the binding of this compound to the urease active site, predicting the coordination with the nickel ions and interactions with surrounding residues.

The general steps involved in a typical molecular docking study of this compound would include:

Preparation of the protein structure: Obtaining the 3D structure of the target protein (e.g., HDAC, MMP, or urease) from a protein database and preparing it by removing water molecules, adding hydrogen atoms, and assigning charges.

Preparation of the ligand structure: Generating the 3D structure of this compound and optimizing its geometry.

Docking simulation: Using a docking program to place the ligand into the active site of the protein in various orientations and conformations.

Scoring and analysis: Evaluating the generated poses using a scoring function to estimate the binding affinity and analyzing the interactions between the ligand and the protein.

Potential Protein Targets for this compound and Key Interactions
Protein TargetKey Active Site FeaturePredicted Interactions with this compound
Histone Deacetylases (HDACs)Zinc (Zn2+) ionChelation of Zn2+ by the hydroxamic acid group; hydrogen bonding and hydrophobic interactions involving the pyridine (B92270) ring.
Matrix Metalloproteinases (MMPs)Zinc (Zn2+) ionCoordination with the catalytic Zn2+; interactions within the S1' specificity pocket.
UreaseDi-nickel (Ni2+) centerCoordination with Ni2+ ions; hydrogen bonding with active site residues.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide a detailed understanding of the electronic structure, molecular orbitals, and reactivity of molecules. These methods are crucial for analyzing the properties of this compound at a fundamental level.

Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemical methods. Ab initio methods are based on first principles without the use of empirical parameters, while DFT calculates the electronic structure based on the electron density.

For this compound, DFT calculations can be used to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of atoms.

Calculate electronic properties: Such as the distribution of electron density, dipole moment, and polarizability.

Analyze frontier molecular orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Predict spectroscopic properties: Including infrared (IR) and Raman vibrational frequencies, and UV-Vis electronic absorption spectra.

The charge distribution within the this compound molecule, calculated using methods like Natural Bond Orbital (NBO) analysis, can reveal the locations of electrophilic and nucleophilic sites, which is crucial for understanding its interaction with biological targets.

Key Parameters from Quantum Chemical Calculations of this compound (Hypothetical Data)
ParameterCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability.
LUMO Energy-1.2 eVIndicates electron-accepting ability.
HOMO-LUMO Gap5.3 eVRelates to chemical reactivity and stability.
Dipole Moment3.5 DIndicates the overall polarity of the molecule.

This compound readily forms complexes with metal ions. Quantum chemical calculations can be employed to investigate the nature of the chemical bonds between the this compound ligand and the metal center. Techniques such as NBO analysis can quantify the degree of covalency in the metal-ligand bonds by analyzing the charge transfer and orbital interactions between the metal and the ligand's coordinating atoms (the oxygen atoms of the hydroxamate group).

Molecular Dynamics Simulations for Conformational and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for the atoms in the system. This allows for the study of the conformational flexibility of this compound and its dynamic behavior when interacting with a protein.

MD simulations of this compound in an aqueous solution can reveal:

Conformational preferences: The molecule can adopt different conformations due to the rotation around its single bonds. MD simulations can identify the most populated and energetically favorable conformations in solution.

Solvation structure: How water molecules arrange around the this compound molecule and form hydrogen bonds.

When studying the interaction of this compound with a protein target, MD simulations of the protein-ligand complex can provide insights into:

Binding stability: By monitoring the root-mean-square deviation (RMSD) of the ligand in the binding pocket over time, the stability of the complex can be assessed.

Key interactions: The simulation can reveal which hydrogen bonds and hydrophobic interactions are persistent and therefore most important for binding.

Binding free energy: Advanced MD-based methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be used to calculate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone.

Mechanistic Insights from Computational Approaches (e.g., hydrolysis mechanisms)

Computational methods can be used to investigate the reaction mechanisms of chemical processes, such as the hydrolysis of this compound. The hydrolysis of hydroxamic acids is an important consideration for their stability and biological activity.

Theoretical studies on the acid-catalyzed hydrolysis of other hydroxamic acids have suggested a mechanism involving the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule on the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and bond cleavages lead to the final products.

Quantum chemical calculations can be used to map the potential energy surface of the hydrolysis reaction of this compound. This involves locating the transition state structures and calculating the activation energy barriers for each step of the proposed mechanism. Such studies can determine the rate-determining step and provide a detailed understanding of the factors influencing the reaction rate.

Prediction of Physicochemical and Biological Parameters through Computational Methods

Computational methods are extensively used to predict various physicochemical and biological properties of molecules, which is a crucial part of the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its derivatives, QSAR models can be developed to predict their inhibitory potency against specific targets based on calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties).

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical for determining the viability of a compound as a drug candidate. A variety of in silico tools and models are available to predict these properties for this compound.

Predicted Physicochemical and ADMET Properties of this compound (Illustrative)
PropertyPredicted ValueImplication
LogP (octanol-water partition coefficient)0.5Indicates moderate lipophilicity, favorable for oral absorption.
Aqueous Solubility (LogS)-2.0Suggests good solubility in water.
Human Intestinal Absorption (%)> 90%Predicted to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) PenetrationLowLikely does not readily cross into the central nervous system.
CYP450 InhibitionPotential inhibitor of certain isoformsMay have drug-drug interaction potential.
hERG InhibitionLow riskLow predicted risk of cardiotoxicity.

Pharmacological Mechanisms and Preclinical Investigation of Picolinohydroxamic Acid

Elucidation of Mechanisms of Action at the Cellular and Subcellular Levels

The primary mechanism of action of picolinohydroxamic acid and its related compounds is believed to be through the inhibition of specific metalloenzymes. The hydroxamic acid group (-CONHOH) is a well-established zinc-binding group, which is crucial for the inhibition of zinc-dependent enzymes like histone deacetylases (HDACs). Furthermore, the picolinic acid scaffold has been associated with the inhibition of other metalloenzymes, such as dopamine (B1211576) β-hydroxylase and urease.

Dopamine β-Hydroxylase (DBH) Inhibition: Picolinic acid and its derivatives are recognized as inhibitors of DBH, a copper-containing enzyme that catalyzes the conversion of dopamine to norepinephrine (B1679862). nih.govnih.govmedchemexpress.com This inhibition leads to reduced levels of norepinephrine, which can result in vasodilation and a subsequent decrease in blood pressure. researchgate.net The inhibitory action is thought to stem from the chelation of the copper ion at the enzyme's active site. nih.gov Studies on substituted picolinic acids have shown that they can inhibit DBH at concentrations in the range of 10⁻⁶ to 10⁻⁵ mol/L. nih.gov

Urease Inhibition: Hydroxamic acids are potent inhibitors of urease, a nickel-containing enzyme crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori. researchgate.netudayton.edunih.govniscpr.res.in By chelating the nickel ions in the active site of urease, hydroxamic acids block the hydrolysis of urea, a reaction essential for the bacteria to neutralize the acidic environment of the stomach. nih.govresearchgate.net The inhibition of urease is a promising strategy for the treatment of peptic ulcers and other related infections. researchgate.netudayton.edu Acetohydroxamic acid, a related hydroxamic acid, is a well-studied competitive inhibitor of urease. nih.govfrontiersin.org

Histone Deacetylase (HDAC) Inhibition: The hydroxamic acid moiety is a key feature of many potent HDAC inhibitors. nih.govtandfonline.comyoutube.comyoutube.com HDACs are zinc-dependent enzymes that play a crucial role in the epigenetic regulation of gene expression. mdpi.comnih.gov By inhibiting HDACs, hydroxamic acids can lead to the hyperacetylation of histones, which in turn alters chromatin structure and gene transcription. nih.gov This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making HDAC inhibitors a promising class of anti-cancer agents. mdpi.comnih.gov

In Vitro Efficacy Assessments in Biological Systems

The potential therapeutic applications of this compound have been explored through various in vitro assays, primarily focusing on its anticancer and antimicrobial activities.

Anticancer Activity: While direct studies on this compound are limited, research on related picolinic acid derivatives has shown promising results. For instance, a novel derivative of picolinic acid demonstrated selective cytotoxicity against human A549 lung cancer cells with a half-maximal growth inhibition (GI₅₀) of 99.93 µM. pensoft.net This effect was mediated through the induction of apoptosis. pensoft.net Another study on rhenium(I) picolinic acid complexes also reported cytotoxic effects on cancer cell lines. researchgate.net Given that hydroxamic acid-based HDAC inhibitors are known to have potent anti-cancer effects, it is plausible that this compound would exhibit similar activity. tandfonline.com

Antimicrobial Activity: Derivatives of picolinic acid have also been investigated for their antimicrobial properties. For example, newly synthesized picolinamide (B142947) derivatives have shown significant antifungal activity against a range of soil-borne phytopathogenic fungi. scialert.net Specifically, chloro-substituted picolinamide derivatives were found to be highly effective against Rhizoctonia solani and Alternaria alternata, with ED₅₀ values of 29.08 µg/mL and 33.90 µg/mL, respectively. scialert.net The antimicrobial potential of hydroxamic acids is also linked to their ability to inhibit urease in pathogenic bacteria. nih.govniscpr.res.in

Table 1: In Vitro Efficacy of Picolinic Acid Derivatives

Compound Class Assay Cell Line/Organism Activity Metric Value Reference
Picolinic Acid Derivative Cytotoxicity A549 (Lung Cancer) GI₅₀ 99.93 µM pensoft.net
Chloro-substituted Picolinamide Antifungal Rhizoctonia solani ED₅₀ 29.08 µg/mL scialert.net
Chloro-substituted Picolinamide Antifungal Alternaria alternata ED₅₀ 33.90 µg/mL scialert.net

In Vivo Efficacy and Safety Evaluations in Relevant Animal Models

Preclinical in vivo studies have provided evidence for the therapeutic potential of picolinic acid derivatives, particularly in the context of hypertension and peptic ulcers.

Antihypertensive Effects: The DBH inhibitory activity of picolinic acid derivatives has been translated into in vivo antihypertensive effects. In a study using normal Wistar rats and spontaneously hypertensive rats (SHR), oral administration of fusaric acid and its derivatives at a dose of 100 mg/kg markedly inhibited the stress-induced increase in blood pressure. nih.gov This effect is attributed to the reduction of norepinephrine levels in the heart and blood vessels. nih.govnih.gov The hypotensive action of these compounds further supports the role of DBH inhibition in their mechanism of action. nih.govnih.gov

Anti-ulcer and Anti-inflammatory Activity: The urease inhibitory properties of hydroxamic acids suggest their potential use in treating H. pylori-induced ulcers. In a rat model, the anti-ulcer properties of the urease inhibitor ebselen (B1671040) have been demonstrated. frontiersin.org While direct in vivo studies on this compound for this indication are lacking, the known mechanism of action of hydroxamic acids as urease inhibitors provides a strong rationale for its potential efficacy.

Pharmacokinetic and Pharmacodynamic Considerations in Preclinical Development

Absorption, Distribution, Metabolism, and Excretion (ADME): A study on the metabolism of picolinic acid in rats showed that dietary picolinic acid increases the turnover of endogenous zinc and enhances the absorption and excretion of ingested zinc. nih.gov Pharmacokinetic studies of a novel 5-aminosalicylic acid derivative in rats demonstrated good oral bioavailability (approximately 77%) and wide tissue distribution following oral administration. mdpi.com The elimination half-life was found to be around 0.9 hours after intravenous administration. mdpi.com For other hydroxamic acids, such as itampolin A, oral bioavailability in rats was relatively low (11.2-18.8%). mdpi.com

Pharmacodynamics: The pharmacodynamic effects of picolinic acid derivatives are closely linked to their enzyme inhibitory activity. In vivo studies have shown a correlation between the inhibition of DBH in blood vessels and the reduction in blood pressure. nih.gov The maximum inhibition of norepinephrine synthesis in rat arteries was observed 30-60 minutes after administration of picolinic acid derivatives, with levels returning to near control by 6 hours. nih.gov

Toxicology and Off-Target Effects Research

The safety profile of this compound is a critical aspect of its preclinical evaluation. Research on picolinic acid and the general class of hydroxamic acids has highlighted potential toxicological concerns.

General Toxicity: A study evaluating escalating oral doses of picolinic acid in Sprague-Dawley rats found that very high doses (≥500 mg/kg/day) were associated with vascular-neurotoxicity, leading to brain necrosis and hemorrhage. nih.gov Lower doses (125 or 250 mg/kg/day) were tolerated without apparent adverse clinical events. nih.gov

Mutagenicity and Off-Target Effects: A significant concern with hydroxamic acid-based inhibitors is their potential for mutagenicity. nih.gov Some hydroxamic acids have been shown to form adducts with DNA and have tested positive in Ames tests. nih.gov Furthermore, hydroxamic acid-based HDAC inhibitors can have off-target effects, including interactions with the hERG cardiac ion channel, which can lead to cardiotoxicity. nih.gov The hydroxamic acid moiety is a known metal chelator and can inhibit other metalloenzymes, such as tyrosinase, which could be considered an off-target effect. nih.gov The hydrolysis of the hydroxamic acid group can also release hydroxylamine (B1172632), a genotoxic compound. mdpi.com

Future Research Directions and Translational Perspectives for Picolinohydroxamic Acid

Advancements in Derivatization and Scaffold Engineering for Enhanced Potency and Selectivity

The core strategy for improving the therapeutic profile of picolinohydroxamic acid lies in chemical modification. Researchers are actively exploring derivatization and scaffold engineering to boost the potency (the amount of substance needed to produce an effect) and selectivity (the ability to target a specific molecule) of these compounds.

Key approaches include:

Structure-Activity Relationship (SAR) Studies: Extensive SAR studies are fundamental to understanding how specific chemical modifications influence biological activity. By synthesizing a variety of novel derivatives with diverse substituents, researchers can identify which chemical groups enhance potency and selectivity for specific targets. nih.govnih.gov

Scaffold Hopping and Bioisosteric Replacement: To overcome potential liabilities associated with the hydroxamic acid group, such as metabolic instability or mutagenicity, researchers are investigating bioisosteres—chemical groups with similar physical or chemical properties. researchgate.net Alternative zinc-binding groups (ZBGs) like o-aminoanilides, 2-mercaptoacetamides, and various heterocyclic structures are being explored to replace the hydroxamic acid moiety while retaining or improving target engagement. researchgate.net

Modification of Linker and Cap Groups: this compound inhibitors are often designed with three components: the metal-chelating group, a linker, and a "cap" group that interacts with the surface of the target enzyme. Modifying the length, rigidity, and chemical nature of the linker and cap groups can fine-tune the molecule's interaction with the target, leading to significant improvements in inhibitory activity and selectivity. For instance, incorporating fragments of natural terpenes or adamantane (B196018) as cap groups has been shown to yield effective inhibitors. nih.gov

Table 1: Examples of Derivatization Strategies and Their Impact

Modification Strategy Parent Scaffold Example Derivative/Change Observed Outcome Target Class Example
Leaving Group Substitution BenzyltriazolopyrimidineSubstitution on the benzoxazolethiol leaving groupTuned selectivity and increased potency. nih.govNADPH Oxidase (NOX)
Bioisosteric Replacement General Hydroxamic AcidReplacement of hydroxamate with carboxylic acid or thiolAims to reduce potential mutagenicity while maintaining metal chelation. researchgate.netMetalloenzymes
Cap Group Modification Hydroxamic Acid CoreAddition of adamantane fragmentEnhanced inhibition and anti-aggregation properties. nih.govHistone Deacetylase 6 (HDAC6)
Hybridization Hydroxamic AcidTethering with organoselenium compoundsEnhanced antimicrobial and anticancer activities. nih.govVarious microbial and cancer cells

Discovery and Validation of Novel Biological Targets for this compound

While histone deacetylases (HDACs) and matrix metalloproteinases (MMPs) are well-established targets for hydroxamic acids, future research is focused on identifying and validating new biological targets to expand their therapeutic applications.

The process involves several key stages:

Target Identification: This initial phase uses data-driven approaches to find potential new targets. Modern methods integrate diverse data streams, including genomic, proteomic, and clinical data, into knowledge ecosystems. axxam.com Artificial intelligence (AI) and advanced algorithms analyze these complex relationships to uncover novel therapeutic pathways and targets that might otherwise be missed. axxam.com For this compound, this could involve screening against panels of metalloenzymes or using the compound as a "bait" molecule to identify binding partners in cell lysates. nih.gov

Target Validation: Once a potential target is identified, it must be validated to confirm its role in the disease process and to provide evidence that modulating it will have a therapeutic effect. axxam.comnih.gov Validation is a critical step to reduce the risk of late-stage failures in drug development. benthamscience.comdundee.ac.uk Methods include:

Genetic Validation: Techniques like gene knockout (targeted gene disruption) are considered a definitive method for validation. nih.gov By observing the effect of removing the target gene, researchers can confirm its necessity for the disease phenotype.

Chemical Validation: This involves using a potent and selective small molecule inhibitor—such as a refined this compound derivative—to probe the target's function. A successful outcome is achieving the desired efficacy in a disease model, coupled with robust biomarker changes that confirm the target was engaged. nih.gov

Potential novel targets for this compound derivatives include a wide array of zinc-dependent enzymes involved in cancer, neurodegenerative diseases, and infectious diseases, such as those from pathogens like Pseudomonas aeruginosa. nih.govresearchgate.net

Integration of Advanced Computational Methodologies in Drug Discovery Pipelines

In silico or computational methods have become essential tools for accelerating the drug discovery process, reducing costs, and refining the design of new bioactive compounds. nih.gov For this compound research, these methodologies are integrated at multiple stages.

Virtual Screening and Molecular Docking: These techniques are used to screen large libraries of virtual compounds to identify those likely to bind to a biological target. biorxiv.orgresearchgate.net Molecular docking predicts the preferred orientation of a molecule (like a this compound derivative) when bound to a target, helping to understand the molecular interactions that stabilize the complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of compounds with their biological activity. nih.gov By building a statistically significant model, researchers can predict the activity of newly designed molecules before they are synthesized.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. This can help elucidate the stability of the interaction and identify key residues involved in the binding, offering a more detailed picture than static docking poses. biorxiv.orgresearchgate.net

ADME/Tox Prediction: A significant challenge in drug development is ensuring a compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties and low toxicity. Computational tools like SwissADME can predict properties such as oral bioavailability and adherence to Lipinski's rule of five, helping to prioritize compounds with drug-like characteristics early in the discovery process. nih.gov

Table 2: Application of Computational Methods in this compound Research

Computational Method Purpose Example Application
Molecular Docking Predict binding mode and affinity of a ligand to a receptor.Studying the interaction of this compound derivatives with the active site of an HDAC enzyme. nih.gov
QSAR Predict the inhibitory activity of new compounds based on their chemical structure.Building a model to design more potent anti-proliferative agents. nih.gov
MD Simulation Evaluate the stability of the ligand-protein complex over time.Confirming the stable interaction of a lead compound with its target protein. biorxiv.orgresearchgate.net
ADME Prediction Assess drug-likeness and pharmacokinetic properties.Filtering a set of designed compounds to select those with a higher probability of being orally bioavailable. nih.gov
Target Identification Identify potential biological targets for a given molecule.Using a ligand-based approach to screen for proteins that a this compound derivative might bind to. nih.gov

Translational Potential Towards Clinical Applications and Drug Development

Translating promising laboratory findings into approved clinical therapies is the ultimate goal of medicinal chemistry. For this compound derivatives, this involves bridging the gap between basic research and drug development. nih.govresearchgate.net

The translational pathway includes:

Preclinical In Vivo Studies: Compounds that show high potency and selectivity in in vitro (cell-based) assays must be evaluated in animal models of disease. nih.gov These studies are crucial for assessing efficacy and understanding the compound's behavior in a complex biological system. For example, hydroxamic acid derivatives have been tested in transgenic mouse models of Alzheimer's disease, where they have shown the ability to restore normal memory functions. nih.gov

Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling: A crucial aspect of preclinical development is characterizing the PK/PD relationship. This involves studying how the animal body affects the drug (PK) and how the drug affects the body (PD), including confirming target engagement in vivo. nih.gov Favorable pharmacokinetic properties are essential for a compound to advance toward clinical trials.

Target Product Profile (TPP): Before significant resources are invested, a TPP is defined. This outlines the ideal attributes of the final drug, including its intended use, efficacy, and formulation. benthamscience.comdundee.ac.uk The TPP guides the entire drug discovery and development process, from target selection to clinical trial design. nih.gov

The broad spectrum of biological activities demonstrated by hydroxamic acids—including anticancer, antimicrobial, and neuroprotective effects—suggests a significant translational potential for this compound derivatives in treating a variety of diseases. nih.govnih.gov

Challenges and Opportunities in this compound Academic Research

Despite their promise, the academic pursuit of this compound-based therapeutics faces several challenges alongside significant opportunities.

Challenges:

Metabolic Instability: The hydroxamic acid moiety can be susceptible to metabolic processes in the body, potentially leading to poor pharmacokinetic profiles and limiting in vivo efficacy.

Potential for Mutagenicity: A long-standing concern with hydroxamic acids is their potential for mutagenicity, although this property appears to be modulated by the nature of the rest of the molecule. researchgate.net For instance, the approved drug Vorinostat exhibits weak mutagenic properties. researchgate.net

Off-Target Effects: As metal chelators, hydroxamic acids have the potential to bind to various metalloenzymes throughout the body, which could lead to off-target effects. Achieving high selectivity for the intended target is a major research challenge.

Opportunities:

Exploring New Therapeutic Areas: The ability of this compound to chelate metal ions can be exploited to develop inhibitors for a wide range of under-explored metalloenzymes involved in infectious, inflammatory, and fibrotic diseases. nih.gov

Multitarget Drug Design: For complex diseases like Alzheimer's, designing a single molecule that can modulate multiple targets is a promising strategy. nih.gov this compound derivatives can be engineered to, for example, inhibit HDAC6 while also preventing the aggregation of β-amyloid peptides. nih.gov

Leveraging AI and Machine Learning: The increasing sophistication of AI offers new opportunities to accelerate the design-synthesize-test cycle. AI-driven platforms can analyze vast datasets to predict potent and selective compounds with desirable drug-like properties, streamlining the discovery process. axxam.com

Application in Neglected Diseases: Drug discovery for neglected tropical diseases is an area of high unmet medical need. benthamscience.comdundee.ac.uk The established chemistry and biological activity of picolinohydroxamic acids provide a strong starting point for academic research groups to develop novel therapeutics for these conditions.

Q & A

Q. How should researchers address contradictory data on this compound’s efficacy in different biological models?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell line specificity, assay conditions). Validate findings using orthogonal methods (e.g., isothermal titration calorimetry vs. enzymatic assays). Replicate studies in independent labs with standardized protocols to isolate experimental artifacts .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer : Synthesize analogs with modifications to the hydroxamic acid group or pyridine ring. Test derivatives in parallel assays (e.g., IC₅₀ determination, solubility studies). Use computational modeling (docking studies with HDAC8 or urease crystal structures) to correlate steric/electronic properties with activity .

Q. How can kinetic studies resolve ambiguities in this compound’s mechanism of action?

  • Methodological Answer : Perform time-dependent inhibition assays to distinguish competitive vs. non-competitive binding. Use stopped-flow techniques for rapid kinetic measurements. Analyze data with nonlinear regression tools (e.g., GraphPad Prism) to determine rate constants (kₐᵢₙₕ, Kᵢ) .

Literature Review and Data Analysis

Q. What systematic approaches ensure comprehensive literature reviews on this compound’s applications?

  • Methodological Answer : Apply PICO(T) frameworks to structure searches (e.g., Population: in vitro models; Intervention: chelating activity; Comparison: other hydroxamates; Outcome: binding affinity). Use databases like PubMed and SciFinder with Boolean operators ("this compound" AND "antimicrobial") and filter by study type (e.g., in vivo, kinetic) .

Q. How should researchers analyze clustered data from high-throughput screening of this compound analogs?

  • Methodological Answer : Apply hierarchical clustering or principal component analysis (PCA) to group compounds by activity profiles. Use mixed-effects models to account for batch variability. Report confidence intervals and effect sizes to prioritize lead candidates .

Reproducibility and Reporting

Q. What documentation is essential for replicating studies involving this compound?

  • Methodological Answer : Provide detailed synthetic procedures (solvents, catalysts, reaction times), spectral data (NMR peaks, IR bands), and raw kinetic datasets in supplementary materials. Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental rigor .

Q. How can researchers mitigate variability in this compound’s bioactivity across assays?

  • Methodological Answer : Standardize assay conditions (pH, temperature, buffer composition) and pre-treat biological samples to minimize endogenous metal interference. Use internal standards (e.g., EDTA for metal chelation studies) and report inter-assay coefficients of variation .

Ethical and Collaborative Considerations

Q. What frameworks guide ethical data sharing in this compound research?

  • Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for depositing datasets in repositories like Zenodo or ChEMBL. Cite prior work transparently and disclose conflicts of interest in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.